5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core This compound is characterized by the presence of multiple functional groups, including a tert-butylphenyl group, an ethoxy-methylbenzoyl group, a hydroxy group, and a morpholinyl-propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Tert-Butylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of the Ethoxy-Methylbenzoyl Group: This can be done through an esterification or acylation reaction.
Addition of the Hydroxy Group: This step may involve a hydroxylation reaction.
Incorporation of the Morpholinyl-Propyl Group: This can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
The compound may have potential therapeutic applications, such as in the treatment of diseases or as a diagnostic agent.
Industry
In industrial applications, the compound may be used as an intermediate in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may enable it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-TERT-BUTYLPHENYL)-4-(4-METHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXY-3-CHLOROBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The unique combination of functional groups in 5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H40N2O5 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H40N2O5/c1-6-38-25-13-10-23(20-21(25)2)28(34)26-27(22-8-11-24(12-9-22)31(3,4)5)33(30(36)29(26)35)15-7-14-32-16-18-37-19-17-32/h8-13,20,27,34H,6-7,14-19H2,1-5H3/b28-26+ |
InChI Key |
GTHPQJDPRIPISR-BYCLXTJYSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)/O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O)C |
Origin of Product |
United States |
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